Cas no 2138967-02-7 (2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid)

2-(3-{(Benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid is a chiral intermediate with a cyclopentane-like oxolane (tetrahydrofuran) core, featuring a benzyloxycarbonyl (Cbz) protected amine and a carboxylic acid functional group. Its structural complexity and stereochemistry make it valuable in organic synthesis, particularly for peptide modifications and pharmaceutical applications. The Cbz group offers selective deprotection under mild conditions, while the carboxylic acid enables further derivatization via coupling or esterification. The 2-methyl substitution on the oxolane ring enhances steric control in reactions, improving selectivity. This compound is suited for constructing bioactive molecules, where precise stereochemistry and functional group compatibility are critical. Its stability under standard conditions ensures reliable handling in synthetic workflows.
2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid structure
2138967-02-7 structure
Product name:2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid
CAS No:2138967-02-7
MF:C15H19NO5
MW:293.315064668655
CID:6279490
PubChem ID:165807435

2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid
    • EN300-1286263
    • 2138967-02-7
    • 2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
    • Inchi: 1S/C15H19NO5/c1-11-15(7-8-20-11,9-13(17)18)16-14(19)21-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,18)
    • InChI Key: RHJGZHOUBRGHHX-UHFFFAOYSA-N
    • SMILES: O1CCC(CC(=O)O)(C1C)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 293.12632271g/mol
  • Monoisotopic Mass: 293.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 84.9Ų

2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1286263-5000mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
5000mg
$1614.0 2023-10-01
Enamine
EN300-1286263-250mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
250mg
$513.0 2023-10-01
Enamine
EN300-1286263-1.0g
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
1g
$0.0 2023-06-07
Enamine
EN300-1286263-50mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
50mg
$468.0 2023-10-01
Enamine
EN300-1286263-500mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
500mg
$535.0 2023-10-01
Enamine
EN300-1286263-10000mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
10000mg
$2393.0 2023-10-01
Enamine
EN300-1286263-100mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
100mg
$490.0 2023-10-01
Enamine
EN300-1286263-2500mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
2500mg
$1089.0 2023-10-01
Enamine
EN300-1286263-1000mg
2-(3-{[(benzyloxy)carbonyl]amino}-2-methyloxolan-3-yl)acetic acid
2138967-02-7
1000mg
$557.0 2023-10-01

Additional information on 2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid

Compound CAS No. 2138967-02-7: 2-(3-{(Benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic Acid

The compound with CAS No. 2138967-02-7, known as 2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique chemical structure and promising biological activities. Recent studies have highlighted its role in various therapeutic applications, making it a focal point for researchers worldwide.

The benzyloxy group within the compound's structure plays a crucial role in modulating its pharmacokinetic properties. This group enhances the compound's stability and bioavailability, making it an attractive candidate for drug delivery systems. Furthermore, the carbonylamino moiety contributes to the compound's ability to interact with specific biological targets, such as enzymes and receptors, which is essential for its therapeutic efficacy.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the oxolan ring system, which is a key structural component of the molecule. These methods not only improve yield but also ensure high purity, which is critical for downstream applications in pharmacology and toxicology studies.

One of the most exciting developments involving this compound is its potential as a prodrug. Prodrugs are inactive compounds that are metabolized in the body to release an active drug. The acetic acid moiety in this compound serves as a carrier that can be cleaved by specific enzymes, releasing the active therapeutic agent. This mechanism not only enhances drug targeting but also reduces systemic toxicity, making it ideal for treating conditions such as cancer and inflammatory diseases.

In terms of biological activity, this compound has shown remarkable results in preclinical studies. It exhibits potent inhibitory activity against key enzymes involved in disease progression, such as kinases and proteases. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for treating complex diseases like neurodegenerative disorders and cardiovascular diseases.

Recent research has also explored the use of this compound in combination therapies. By combining it with other drugs or biologics, researchers aim to enhance its efficacy while minimizing adverse effects. This approach has shown particular promise in oncology, where synergistic effects between this compound and chemotherapeutic agents have been observed.

The structural versatility of 2-(3-{(benzyloxy)carbonylamino}-2-methyloxolan-3-yl)acetic acid allows for further modifications to tailor its properties for specific applications. For instance, altering the substituents on the benzyloxy group or modifying the oxolan ring can lead to derivatives with enhanced solubility or improved pharmacokinetics.

In conclusion, CAS No. 2138967-02-7 represents a cutting-edge compound with vast potential in the biomedical field. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future therapeutic developments. As research continues to uncover its full potential, this compound is poised to make significant contributions to medicine and healthcare.

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